molecular formula C9H10BF3O3 B1592966 2-Ethoxy-5-trifluoromethylphenylboronic acid CAS No. 850593-10-1

2-Ethoxy-5-trifluoromethylphenylboronic acid

Cat. No.: B1592966
CAS No.: 850593-10-1
M. Wt: 233.98 g/mol
InChI Key: IOCXELVDHLDNMQ-UHFFFAOYSA-N
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Description

2-Ethoxy-5-trifluoromethylphenylboronic acid is an organoboron compound with the molecular formula C₉H₁₀BF₃O₃. It is a boronic acid derivative characterized by the presence of an ethoxy group and a trifluoromethyl group attached to a phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura coupling reaction .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethoxy-5-trifluoromethylphenylboronic acid typically involves the reaction of 2-ethoxy-5-trifluoromethylphenyl bromide with a boron-containing reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-Ethoxy-5-trifluoromethylphenylboronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), or ethanol.

    Oxidizing Agents: Hydrogen peroxide, sodium perborate.

Major Products

Scientific Research Applications

2-Ethoxy-5-trifluoromethylphenylboronic acid has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism of action of 2-Ethoxy-5-trifluoromethylphenylboronic acid is through its participation in the Suzuki-Miyaura coupling reaction. The reaction mechanism involves the following steps:

Comparison with Similar Compounds

2-Ethoxy-5-trifluoromethylphenylboronic acid can be compared with other similar boronic acids, such as:

  • 2-Methyl-5-trifluoromethylphenylboronic acid
  • 2-Isopropoxy-5-trifluoromethylphenylboronic acid
  • 2-Methoxy-5-trifluoromethylphenylboronic acid
  • 2-Formyl-5-trifluoromethylphenylboronic acid

Uniqueness

The presence of the ethoxy group in this compound provides unique reactivity compared to its analogs. The ethoxy group can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

[2-ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BF3O3/c1-2-16-8-4-3-6(9(11,12)13)5-7(8)10(14)15/h3-5,14-15H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOCXELVDHLDNMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1)C(F)(F)F)OCC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10629625
Record name [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850593-10-1
Record name [2-Ethoxy-5-(trifluoromethyl)phenyl]boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10629625
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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